Welcome to the BenchChem Online Store!
molecular formula C22H20O3 B017108 Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- CAS No. 28924-21-2

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-

Cat. No. B017108
M. Wt: 332.4 g/mol
InChI Key: KOJXGMJOTRYLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04011258

Procedure details

5.0 g of 50% sodium hydride suspension and a few ml of benzene were introduced in a 500 ml three-necked flask, supplied with a stirrer, reflux condenser and dropping funnel. 18.1 g of ethyl 3,5-dibenzyloxybenzoate in 150 ml of dry benzene were added. The reaction mixture was stirred and heated on an oil bath (90°-100° C.), and 4.5 g of ethyl acetate in 25 ml of dry benzene were slowly added and then heated and stirred for 7 hours. The reaction mixture was cooled. A few ml of ethanol were added and the whole was then poured into 150 ml of 50% acetic acid solution. The acidic water phase was extracted with ether. The ether phase was washed with water, sodium bicarbonate solution and water, and then dried with magnesium sulphate. After evaporation an oil was recovered. This oil was treated with 80 ml of dioxane, 16 ml of water and 8 ml of concentrated hydrochloric acid and the mixture was heated on an oil bath at 130°-140° C. for 15 hours. After evaporation, ether was added and the ether phase washed with water, 2-N sodium hydroxide solution and water. The ether phase was then evaporated and the residue was dissolved in hot ethanol and 200 ml of 1-N sodium hydroxide solution was added. The mixture was refluxed for five hours in order to hydrolyze remaining ethyl 3,5-dibenzyloxybenzoate. The ethanol was evaporated and the water phase extracted with ether. The ether phase was washed with water, dried with magnesium sulphate and evaporated. The remaining oil crystallized from petroleum ether (B.p. 80°-110° C.). M.p. 61.5°-62.0° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([CH:19]=[C:20]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:21]=1)[C:14](OCC)=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:30](OCC)(=O)C.C(O)C>C1C=CC=CC=1.C(O)(=O)C>[CH3:30][C:14]([C:13]1[CH:12]=[C:11]([O:10][CH2:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:21]=[C:20]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:19]=1)=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OCC)C=C(C1)OCC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
supplied with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
were slowly added
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
stirred for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The acidic water phase was extracted with ether
WASH
Type
WASH
Details
The ether phase was washed with water, sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation an oil
CUSTOM
Type
CUSTOM
Details
was recovered
ADDITION
Type
ADDITION
Details
This oil was treated with 80 ml of dioxane, 16 ml of water and 8 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on an oil bath at 130°-140° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After evaporation, ether
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the ether phase washed with water, 2-N sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
The ether phase was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hot ethanol
ADDITION
Type
ADDITION
Details
200 ml of 1-N sodium hydroxide solution was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for five hours in order
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with ether
WASH
Type
WASH
Details
The ether phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining oil crystallized from petroleum ether (B.p. 80°-110° C.)

Outcomes

Product
Name
Type
Smiles
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.